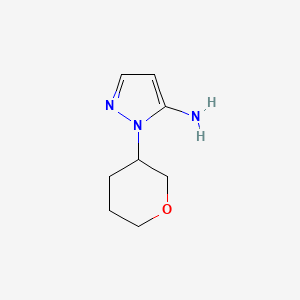

1-(oxan-3-yl)-1H-pyrazol-5-amine

描述

属性

IUPAC Name |

2-(oxan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-3-4-10-11(8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKRTONHTLKVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Oxan 3 Yl 1h Pyrazol 5 Amine

Reactivity of the Pyrazole (B372694) Amine Moiety

The exocyclic amino group in 5-aminopyrazoles is a key functional group that readily participates in various reactions. It can act as a nucleophile, leading to the formation of a wide range of derivatives. For instance, acylation and sulfonylation of the amino group are common transformations. scirp.org Furthermore, the amino group can be a handle for the construction of fused heterocyclic systems. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org The reaction typically proceeds through initial condensation involving the exocyclic amino group, followed by cyclization.

Electrophilic Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic system, and its reactivity towards electrophiles is influenced by the substituents present on the ring. In the case of 5-aminopyrazoles, the amino group is an activating group, directing electrophilic substitution primarily to the C4 position of the pyrazole ring. scribd.comimperial.ac.uk Halogenation reactions, such as bromination and chlorination, of various N-substituted 3-aryl-1H-pyrazol-5-amines have been shown to occur selectively at the C4 position. beilstein-archives.org The Vilsmeier-Haack formylation is another example of an electrophilic substitution that typically occurs at the C4 position of the pyrazole ring. nih.gov

Intramolecular Rearrangements and Ring Transformation Pathways

The 5-aminopyrazole scaffold can undergo various intramolecular rearrangements and ring transformations to yield fused heterocyclic systems. For example, 5-aminopyrazoles can serve as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines through reactions with appropriate bis-electrophiles. eurekaselect.comresearchgate.net These transformations often involve the participation of both the endocyclic nitrogen (N1) and the exocyclic amino group. The regioselectivity of these cyclization reactions can be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions. nih.gov

Dimerization and Complex Formation Pathways

5-Aminopyrazoles have been shown to undergo dimerization under certain conditions. For instance, copper-promoted oxidative dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.govresearchgate.netresearchgate.net The specific product formed can be influenced by the reaction conditions, such as the choice of copper salt and oxidant.

Furthermore, the nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as ligands to form complexes with metal ions. acs.orgresearchgate.net The coordination chemistry of pyrazole-based ligands is an active area of research, with applications in catalysis and materials science. mocedes.orgsaudijournals.com

Advanced Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Data Analysis

Analysis of the ¹H and ¹³C NMR spectra would be the first step in confirming the molecular structure of 1-(oxan-3-yl)-1H-pyrazol-5-amine. The expected, though not experimentally available, chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities would be analyzed to assign each proton and carbon atom in the molecule.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole (B372694) H-3 | - | - | - |

| Pyrazole H-4 | - | - | - |

| NH₂ | - | - | - |

| Oxane CH (N-linked) | - | - | - |

| Oxane CH₂ | - | - | - |

| Oxane CH₂ | - | - | - |

| Oxane CH₂ | - | - | - |

| Oxane CH₂ | - | - | - |

| No experimental data is available. |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazole C-5 (C-NH₂) | - |

| Pyrazole C-3 | - |

| Pyrazole C-4 | - |

| Oxane C (N-linked) | - |

| Oxane C (adjacent to O) | - |

| Oxane C | - |

| Oxane C | - |

| Oxane C (adjacent to O) | - |

| No experimental data is available. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the oxane and pyrazole rings, a suite of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, within the oxane ring, helping to trace the sequence of CH and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations. This would be essential to definitively link the oxane ring to the N-1 position of the pyrazole ring and to confirm the relative positions of the substituents on the pyrazole ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information on the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amine group, C-H stretches of the aliphatic and aromatic-like rings, C-O-C stretch of the oxane ether linkage, and various C-N and C=C stretching and bending vibrations of the pyrazole ring.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | - | - |

| C-H Stretch (aliphatic) | - | - |

| C-H Stretch (pyrazole) | - | - |

| C-O-C Stretch (ether) | - | - |

| C=C/C=N Stretch (pyrazole) | - | - |

| N-H Bend (amine) | - | - |

| No experimental data is available. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, C₈H₁₃N₃O. The fragmentation pattern would likely involve cleavage of the N-C bond connecting the two rings and characteristic fragmentation of the oxane ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | - | Molecular ion peak |

| [C₅H₆N₃]⁺ | - | Pyrazole-amine fragment |

| [C₃H₇O]⁺ | - | Oxane fragment |

| No experimental data is available. |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would confirm the connectivity, the conformation of the oxane ring (e.g., chair conformation), and the planarity of the pyrazole ring. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. Without a published crystal structure, these details remain speculative.

Computational and Theoretical Studies of 1 Oxan 3 Yl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems, offering a balance between accuracy and computational cost. aip.org For pyrazole (B372694) derivatives, DFT calculations provide crucial information on their geometry, electronic structure, and spectroscopic characteristics. nih.gov

Electronic Structure, Geometry Optimization, and Conformational Preferences

The initial step in the computational analysis of 1-(oxan-3-yl)-1H-pyrazol-5-amine involves the optimization of its molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). nih.gov The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. nih.gov The substitution at the N1 position with an oxane ring introduces conformational flexibility.

The oxane ring can exist in a chair conformation, which is generally the most stable. The attachment to the pyrazole ring can be either axial or equatorial. Furthermore, rotation around the C-N bond connecting the two rings leads to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable three-dimensional arrangement of the molecule. For substituted pyrazoles, the electronic nature of the substituents can influence the preferred tautomeric form and conformation. nih.gov

The electronic structure analysis involves examining the distribution of electron density and the molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.38 | ||

| N2-C3 | 1.33 | ||

| C3-C4 | 1.40 | ||

| C4-C5 | 1.39 | ||

| C5-N1 | 1.37 | ||

| C5-N(amine) | 1.39 | ||

| N1-C(oxane) | 1.45 | ||

| N1-N2-C3 | 111.5 | ||

| N2-C3-C4 | 106.0 | ||

| C3-C4-C5 | 105.5 | ||

| C4-C5-N1 | 110.0 | ||

| C5-N1-N2 | 107.0 | ||

| C(oxane)-N1-C5 | 128.5 | ||

| C4-C5-N1-N2 | 0.5 | ||

| C(oxane)-N1-C5-C4 | 178.2 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. nih.gov By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the proposed structure can be confirmed. The choice of functional and basis set can significantly impact the accuracy of the predicted shifts. nih.gov For heterocyclic compounds, methods like GIAO-PBE0/6-31G(d) have shown good performance. nih.gov

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated. physchemres.org These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. Theoretical IR spectra are often scaled by a factor to better match experimental results due to the approximations inherent in the computational methods. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| H (pyrazole ring) | 5.8 - 7.5 |

| H (oxane ring) | 3.5 - 4.5 |

| H (amine) | 5.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C (pyrazole ring) | 95 - 155 |

| C (oxane ring) | 60 - 80 |

| IR Frequencies (cm⁻¹) | |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=N stretch (pyrazole) | 1550 - 1650 |

| C-O-C stretch (oxane) | 1050 - 1150 |

Note: This is a hypothetical representation of predicted spectroscopic data based on known ranges for similar functional groups and molecular scaffolds. It serves to illustrate the output of such computational predictions.

Molecular Dynamics Simulations and Conformational Landscape Mapping

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. eurasianjournals.comacs.org For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. acs.org

An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules to mimic physiological conditions, and then solving Newton's equations of motion for all atoms in the system. This allows for the observation of how the molecule moves and changes its shape over nanoseconds or even microseconds. acs.org

The results of an MD simulation can be used to map the conformational landscape, identifying the most populated conformational states and the energy barriers for transitioning between them. This information is vital for understanding how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the molecule adopting a specific conformation. Techniques like plotting the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability and flexibility of different parts of the molecule. bohrium.com

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For instance, the synthesis of this compound likely involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. nih.gov DFT calculations can be employed to model the reaction pathway, identifying transition states and intermediates. acs.org

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This not only provides fundamental understanding but can also be used to optimize reaction conditions to improve yields and selectivity. For example, understanding the role of a catalyst in lowering the activation energy of a key step can guide the selection of a more efficient catalyst.

Structure Activity Relationship Sar of 1 Oxan 3 Yl 1h Pyrazol 5 Amine and Its Derivatives

Influence of the Oxane Ring Stereochemistry on Molecular Interactions

While direct experimental studies on the stereochemical influence for 1-(oxan-3-yl)-1H-pyrazol-5-amine are not extensively available in the public domain, the principles of stereochemistry in drug design are well-documented. For instance, in kinase inhibitors, where pyrazole (B372694) scaffolds are common, the precise orientation of substituents is crucial for achieving high potency and selectivity. nih.govnih.gov The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, and its spatial position, determined by the stereocenter, could be a key determinant for target engagement.

A hypothetical scenario for the differential activity of the enantiomers is presented in the table below, illustrating how the stereochemistry could influence binding affinity.

| Stereoisomer | Potential Interaction with Target Protein | Predicted Relative Activity |

| (R)-1-(oxan-3-yl)-1H-pyrazol-5-amine | Favorable hydrogen bond between the oxane oxygen and a donor residue in the binding pocket. | Higher |

| (S)-1-(oxan-3-yl)-1H-pyrazol-5-amine | Steric clash between the oxane ring and the protein backbone, preventing optimal binding. | Lower |

This highlights the necessity of synthesizing and evaluating the individual enantiomers to fully elucidate the SAR and identify the eutomer (the more active stereoisomer).

Substituent Effects on Pyrazole Ring System Reactivity and Properties

The electronic properties of the pyrazole ring are significantly influenced by the nature and position of its substituents, which in turn affects its reactivity and biological activity. The unsubstituted pyrazole is a weak base, but the introduction of an amino group at the C5 position, as in this compound, increases the electron density of the ring, potentially enhancing its ability to form hydrogen bonds and other interactions.

Substitutions on the pyrazole ring can modulate its physicochemical properties, such as pKa and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. The N-unsubstituted pyrazole exists in tautomeric forms, but N1-substitution, as in the title compound, resolves this ambiguity. nih.gov The nature of the substituent at the N1 position has a major impact on the molecule's properties. nih.gov In the case of this compound, the non-aromatic, flexible oxane ring will confer different properties compared to the more common N-aryl or N-benzyl substituted pyrazoles.

Further derivatization of the pyrazole ring, for example, by introducing substituents at the C3 or C4 positions, can fine-tune the molecule's activity. The table below summarizes the potential effects of various substituents on the pyrazole ring of this compound.

| Position of Substitution | Type of Substituent | Potential Effect on Properties and Activity |

| C3 | Electron-withdrawing group (e.g., -CF3, -CN) | May enhance acidity of any N-H protons and potentially modulate target binding through specific interactions. |

| C3 | Electron-donating group (e.g., -CH3, -OCH3) | Could increase the basicity of the pyrazole nitrogens and influence the overall electronic distribution. |

| C4 | Bulky hydrophobic group | May provide additional van der Waals interactions within a hydrophobic pocket of the target protein. |

| C4 | Hydrogen bond donor/acceptor | Can introduce new interaction points with the target, potentially increasing binding affinity and selectivity. |

| 5-amino group | Acylation or alkylation | Could modulate the hydrogen bonding capacity and steric profile of this key interaction group. |

These modifications provide a toolbox for medicinal chemists to optimize the lead compound's properties for a specific biological target.

Comparative SAR Analysis with other Pyrazole-Based Scaffolds

The SAR of this compound can be better understood by comparing it with other pyrazole-based scaffolds that have been extensively studied, particularly in the context of kinase inhibition.

Comparison with N-Aryl Pyrazoles:

Many potent kinase inhibitors feature an N-aryl substituent on the pyrazole ring. nih.govnih.gov This aromatic ring often engages in crucial π-stacking interactions with aromatic residues in the ATP-binding site of kinases. In contrast, the saturated oxane ring of this compound cannot participate in such interactions. Instead, it offers a more flexible and three-dimensional structure that can explore different regions of the binding pocket. The oxygen atom of the oxane ring can also serve as a key hydrogen bond acceptor, an interaction not possible with a simple phenyl ring.

Comparison with other N-Alkyl/Cycloalkyl Pyrazoles:

The oxane ring can be considered a bioisosteric replacement for other cycloalkyl or alkyl groups at the N1 position. The presence of the heteroatom distinguishes it from simple carbocyclic rings like cyclohexane. The oxygen atom not only introduces polarity and a hydrogen bond accepting feature but also influences the conformational preferences of the ring. Compared to a simple alkyl chain, the cyclic nature of the oxane ring restricts conformational freedom, which can be entropically favorable for binding.

The table below provides a comparative analysis of different pyrazole scaffolds.

| Pyrazole Scaffold | Key Structural Feature | Potential Advantages | Potential Disadvantages |

| This compound | Saturated heterocyclic N1-substituent with a hydrogen bond acceptor. | 3D-scaffold for exploring non-planar binding sites; potential for specific hydrogen bonding. | Lack of π-stacking interactions; potential for stereoisomers with different activities. |

| 1-Aryl-1H-pyrazol-5-amine | Aromatic N1-substituent. | Ability to form π-stacking interactions; well-established scaffold in kinase inhibitors. | Planar structure may limit interactions in some binding sites. |

| 1-Alkyl-1H-pyrazol-5-amine | Flexible acyclic N1-substituent. | Conformational flexibility to adapt to various binding pockets. | Entropically disfavored binding due to high flexibility. |

Exploration of Applications in Advanced Chemical Research

Role as Chemical Building Blocks and Intermediates in Multi-Step Syntheses

The structural framework of 1-(oxan-3-yl)-1H-pyrazol-5-amine makes it a potent reagent and intermediate in organic synthesis. The 5-aminopyrazole moiety is a polyfunctional system with multiple nucleophilic sites, primarily the amino group at position 5, the ring nitrogen at position 1 (if unsubstituted), and the carbon at position 4. nih.gov This reactivity allows these compounds to serve as versatile synthetic building blocks for constructing a wide range of heterocyclic scaffolds. scilit.comresearchgate.net

The most common synthetic route to 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov Once formed, these aminopyrazoles can undergo numerous transformations. They are extensively used as precursors for creating fused heterocyclic systems of significant medicinal and synthetic interest, such as: nih.gov

Pyrazolo[3,4-b]pyridines

Pyrazolo[1,5-a]pyrimidines nih.govbeilstein-journals.org

Pyrazolo[3,4-d]pyrimidines nih.gov

Pyrazolo[5,1-c]-1,2,4-triazines

Pyrazolo[1,5-a]-1,3,5-triazines

These fused systems are often generated through multi-component reactions (MCRs) or cyclocondensation protocols where the 5-aminopyrazole acts as a key nucleophilic component. scirp.orgmdpi.com For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, respectively. beilstein-journals.org The amino group can also be acylated, formylated, or used in aza-Wittig reactions to build further complexity. scirp.org The presence of the oxane group in this compound adds a non-aromatic, polar, and three-dimensional character to the molecules derived from it, which can be advantageous for modulating properties like solubility, bioavailability, and binding interactions in drug discovery.

Contributions to Agrochemical Research

Pyrazole (B372694) derivatives have a long and successful history in the agrochemical industry, where they are integral to many commercial fungicides, herbicides, and insecticides. nih.govwikipedia.orgnih.gov The pyrazole ring serves as an effective pharmacophore in the design of new crop protection agents. nih.gov

Potential Applications of this compound in Agrochemicals

| Agrochemical Class | Role of Pyrazole Core & Potential Application | Key Examples of Pyrazole Agrochemicals |

| Fungicides | The pyrazole ring is a key component of many modern fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.govmdpi.com The 5-aminopyrazole scaffold of this compound could be elaborated into novel carboxamides, a class known for potent fungicidal activity. nih.gov | Bixafen, Fluxapyroxad, Penthiopyrad, Isopyrazam nih.govnih.gov |

| Herbicides | Pyrazole derivatives are used to develop herbicides that target essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgnih.gov The title compound could serve as a starting point for new herbicidal molecules with potentially improved crop safety and efficacy. acs.orgnih.govbenthamdirect.com | Pyraflufen-ethyl, Pyroxasulfone nih.govmdpi.com |

| Insecticides | Numerous commercial insecticides feature a pyrazole core. mdpi.comnih.govnih.govacs.org The 5-aminopyrazole structure can be modified to create new insecticidal amides or other derivatives targeting pests like Lepidoptera (moths, butterflies) and aphids. mdpi.comnih.govresearchgate.net | Fipronil, Tebufenpyrad, Tolfenpyrad wikipedia.orgnih.gov |

Research has shown that pyrazole carboxamides and pyrazole aromatic ketones exhibit significant biological activity. nih.govacs.orgnih.gov For example, a series of pyrazole aromatic ketone analogs displayed excellent herbicidal activity against various broadleaf weeds by inhibiting the HPPD enzyme. nih.gov Similarly, novel pyrazole carboxamide derivatives have been developed as potent fungicides. nih.gov By combining the established pyrazole core with other functional groups, such as isothiocyanates, researchers have created compounds with good herbicidal and fungicidal properties. nih.govmdpi.com Therefore, this compound represents a promising starting scaffold for the discovery of new agrochemicals.

Utility in the Development of Research Probes and Chemical Tools

The unique photophysical properties and synthetic versatility of pyrazole derivatives make them excellent candidates for the development of fluorescent chemosensors and chemical probes. rsc.orgnih.govrsc.org These tools are crucial for detecting and quantifying ions and molecules of biological, environmental, and industrial importance. nih.gov

The 5-aminopyrazole structure is a key element in many of these probes. The pyrazole ring itself can act as a fluorophore, and its emission properties can be modulated by analyte binding. nih.gov The amino group provides a convenient handle for chemical modification, allowing for the attachment of specific recognition units or other functional moieties. This versatility enables the rational design of probes that operate through various sensing mechanisms, including:

Intramolecular Charge Transfer (ICT): Where the binding of an analyte alters the electronic distribution within the molecule, leading to a change in fluorescence. rsc.org

Photoinduced Electron Transfer (PET): A process where the analyte interacts with the probe to switch fluorescence "on" or "off" by modulating electron transfer.

Excited-State Intramolecular Proton Transfer (ESIPT): A mechanism that can be perturbed by the analyte, causing a distinct change in the emission signal. nih.gov

Pyrazole-based sensors have been successfully developed for a wide range of analytes, including metal cations like Cu²⁺, Zn²⁺, and Fe³⁺, as well as anions and important biomolecules. nih.govchemrxiv.org For instance, a probe synthesized from a 5-aminopyrazole derivative was used for the detection of BF₃ in living cells. rsc.org Given this precedent, this compound could serve as an ideal precursor for new chemical probes, where the pyrazole core provides the fluorescent signal and the amino group is functionalized to create a selective binding site for a target analyte. researchgate.net The biocompatibility and good membrane permeability often associated with pyrazole derivatives make them particularly suitable for bioimaging applications. rsc.orgnih.gov

Potential in Dye Chemistry and Fluorescent Materials

The pyrazole ring is a valuable chromophore found in various classes of dyes and fluorescent materials. mdpi.commdpi.com The electronic properties of the pyrazole system, combined with its stability and the ease with which it can be functionalized, allow for the creation of materials with tailored optical properties.

5-aminopyrazoles are particularly useful in dye synthesis. A classic application involves a diazotization reaction, where the amino group is converted into a diazonium salt, which is then coupled with an electron-rich aromatic compound to form intensely colored azo dyes. rsc.org This method allows for the creation of a diverse library of colors. For example, a probe synthesized by diazotizing a 5-aminopyrazole and coupling it with a pyridone derivative exhibited an emission peak at 544 nm with a respectable quantum yield. rsc.org

Furthermore, pyrazole derivatives are known to exhibit intrinsic fluorescence. mdpi.commdpi.com The emission can be tuned by altering the substituents on the pyrazole ring, extending the π-conjugation, or by creating rigid, planar structures to enhance fluorescence quantum yields. mdpi.com For example, pyrazoles conjugated with pyrene (B120774) have been synthesized to create highly fluorescent dyes. mdpi.com The dimerization of 5-aminopyrazoles has also been shown to produce pyrazole-fused pyridazines and pyrazines with potential applications in materials chemistry due to their fluorescence. mdpi.com

The compound this compound could be a valuable precursor in this field. It can be used to synthesize novel azo dyes or serve as a scaffold for new fluorescent materials. The oxane substituent may influence key properties such as solubility in different media, photostability, and solid-state packing, which are critical for applications in textiles, organic light-emitting diodes (OLEDs), and fluorescent labeling. researchgate.netresearchgate.net

Future Research Directions and Methodological Innovations

Development of Sustainable Synthetic Routes for Pyrazole-5-amine Derivatives

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net A key future direction is the development of green and sustainable synthetic pathways for N-substituted pyrazole-5-amines, including the title compound. researchgate.netnih.gov Research will likely focus on multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single step. researchgate.netmdpi.com

Future strategies will likely move away from hazardous reagents like hydrazine (B178648) towards safer alternatives. rsc.org Methodologies employing green solvents such as water or deep eutectic solvents, or even solvent-free conditions, are at the forefront of sustainable chemistry. researchgate.netrsc.orgtandfonline.com The use of recyclable catalysts, including nano-catalysts or organic catalysts like taurine, is also a promising area that reduces waste and environmental impact. mdpi.com For a compound like 1-(oxan-3-yl)-1H-pyrazol-5-amine, a future sustainable approach could involve the direct one-pot reaction of a hypothetical 3-aminooxane, a suitable three-carbon biselectrophile, and an aminating agent under mild, catalyzed conditions. nih.govresearchgate.netacs.org

| Synthetic Strategy | Key Features | Potential Catalysts/Media | Advantages |

|---|---|---|---|

| Multicomponent Reaction (MCR) | One-pot synthesis from three or more starting materials. | Taurine, Nano-ZnO, Choline Chloride/Urea (DES). researchgate.netmdpi.com | High atom economy, reduced reaction time, simplified work-up. researchgate.net |

| "On Water" Synthesis | Utilizes water as the reaction solvent. | Often catalyst-free or uses water-tolerant Lewis acids. | Environmentally benign, safe, low cost. rsc.org |

| Solvent-Free Synthesis | Reactions conducted by grinding or in the presence of an ionic liquid. | Tetrabutylammonium bromide (TBAB). tandfonline.com | Eliminates volatile organic solvents, can lead to higher yields. tandfonline.com |

| Flow Chemistry | Continuous reaction in a microreactor system. | Immobilized catalysts. | Enhanced safety, scalability, and control over reaction parameters. mdpi.com |

Discovery of Novel Transformations and Reactivity Modes for the Compound

The this compound scaffold possesses multiple reactive sites, primarily the nucleophilic 5-amino group and the electron-rich C-4 position of the pyrazole ring. scirp.org Future research will focus on exploring novel chemical transformations to generate a diverse range of derivatives.

The amino group is a key handle for derivatization. It can undergo acylation, sulfonylation, and condensation with various electrophiles to form amides, sulfonamides, and imines, respectively. scirp.org Furthermore, its reaction with bielectrophiles can lead to the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are prominent scaffolds in medicinal chemistry. mdpi.com

The C-4 position is susceptible to electrophilic substitution, such as halogenation (bromination, chlorination) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov These halogenated intermediates are versatile building blocks for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups. acs.orgnih.gov An intriguing area for future study is how the N-1 oxanyl substituent influences the regioselectivity and reactivity of these transformations compared to N-aryl or simple N-alkyl pyrazoles. Additionally, photoinduced reactions or electrooxidation could unlock novel reactivity pathways not accessible through traditional thermal methods. nih.govresearchgate.net

| Reaction Type | Reactive Site | Potential Reagents | Resulting Derivative |

|---|---|---|---|

| Fused Ring Annulation | 5-NH2 and C4-H | α,β-Unsaturated ketones, 1,3-dicarbonyls. mdpi.com | Pyrazolo[3,4-b]pyridines |

| Electrophilic Halogenation | C4-H | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS). nih.gov | 4-Halo-1-(oxan-3-yl)-1H-pyrazol-5-amine |

| Suzuki Cross-Coupling | C4-Br/Cl | Arylboronic acids, Pd catalyst. mdpi.com | 4-Aryl-1-(oxan-3-yl)-1H-pyrazol-5-amine |

| Amide Coupling | 5-NH2 | Carboxylic acids, coupling agents (e.g., HATU). | N-(1-(oxan-3-yl)-1H-pyrazol-5-yl)amides |

| Electrophilic Cyclization | 5-NH-Acyl and C4-H | N-halosuccinimides (for N-allyl amides). researchgate.net | Fused oxazole (B20620) derivatives. researchgate.net |

Integration of High-Throughput Screening in Derivatization Efforts

In modern drug discovery, the ability to rapidly synthesize and screen large numbers of related compounds is crucial. nih.gov The this compound scaffold is exceptionally well-suited for such high-throughput experimentation (HTE) and the automated synthesis of compound libraries. nih.gov Its orthogonal reactive sites (the 5-amino group and the C4 position) allow for a modular and divergent synthetic approach.

Future research efforts will likely involve creating a library of diverse building blocks that can be coupled to the scaffold in a combinatorial fashion. For example, a matrix of various carboxylic acids or sulfonyl chlorides could be reacted with the 5-amino group, while a separate matrix of boronic acids could be coupled at the C4-position (following a halogenation step). This parallel synthesis approach, often performed on robotic platforms, can generate thousands of distinct molecules with minimal manual intervention. nih.gov The resulting libraries can then be screened against a wide range of biological targets to identify initial "hits" for further optimization, accelerating the path from discovery to lead compounds. nih.gov

| Scaffold: 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-5-amine | Diversification at 5-NH2 (Amide Coupling) | ||

|---|---|---|---|

| Reagent 1 (R1-COOH) | Reagent 2 (R2-COOH) | Reagent 3 (R3-COOH) | |

| Diversification at C4-Br (Suzuki Coupling) | Product (R1, R'1) | Product (R2, R'1) | Product (R3, R'1) |

| Reagent '1 (R'1-B(OH)2) | |||

| Reagent '2 (R'2-B(OH)2) | Product (R1, R'2) | Product (R2, R'2) | Product (R3, R'2) |

| Reagent '3 (R'3-B(OH)2) | Product (R1, R'3) | Product (R2, R'3) | Product (R3, R'3) |

Advanced Characterization Techniques for Complex Assemblies Incorporating the Scaffold

Understanding the three-dimensional structure and intermolecular interactions of molecules is fundamental to designing new materials and drugs. Future research on this compound and its derivatives will heavily rely on advanced characterization techniques to elucidate the structure of complex assemblies.

Single-crystal X-ray diffraction will remain the gold standard for determining precise molecular structures and understanding how molecules pack in the solid state. nih.govnih.gov This is particularly important for this scaffold, as the hydrogen bond donor (amino group) and acceptor (pyrazole nitrogens, oxane oxygen) sites can lead to the formation of intricate supramolecular structures like co-crystals, salts, or coordination polymers. researchgate.netrsc.orgmdpi.com The conformation of the flexible oxane ring and its role in crystal packing will be of significant interest. researchgate.net

Solid-state and solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for confirming structures and studying dynamic processes. nih.govnih.gov Techniques like 2D NMR (HSQC, HMBC) are vital for unambiguous assignment of proton and carbon signals, especially in complex derivatives. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, will be integrated with experimental data to analyze non-covalent interactions, predict crystal packing, and understand the electronic properties that govern supramolecular assembly. mdpi.comconicet.gov.arconicet.gov.ar These combined approaches will provide a deep understanding of how the oxanyl group influences the formation of robust and predictable supramolecular synthons, guiding the rational design of new functional materials. researchgate.netrsc.org

| Technique | Information Gained | Specific Application to the Scaffold |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. nih.gov | Elucidating hydrogen bonding networks involving the amine, pyrazole, and oxane moieties; determining the conformation of the oxane ring. nih.govresearchgate.net |

| NMR Spectroscopy (Solution & Solid-State) | Connectivity, tautomeric forms, molecular dynamics, and conformation in different phases. nih.govcapes.gov.br | Confirming regioselectivity of derivatization; studying dynamic exchange of the amino protons; probing host-guest interactions in solution. nih.govresearchgate.net |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts (e.g., H-bonding, π-stacking). mdpi.comconicet.gov.ar | Mapping the contribution of the oxane oxygen to the overall hydrogen bond network; comparing intermolecular interactions with non-cyclic analogues. conicet.gov.ar |

| Density Functional Theory (DFT) | Calculation of interaction energies, electronic properties (e.g., MEP), and theoretical spectra. mdpi.com | Quantifying the stability of different supramolecular synthons; predicting the most likely crystal packing arrangements. rsc.org |

常见问题

Basic: What synthetic routes are commonly employed for 1-(oxan-3-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling oxan-3-yl derivatives with pyrazole precursors. For example, analogs like 5-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine are synthesized via dehydrating agents (e.g., thionyl chloride) under reflux to facilitate ester-to-amide conversions . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature : Reflux conditions (~80–100°C) optimize reaction kinetics while minimizing side reactions.

- Catalysts : Base catalysts (e.g., NaH) improve regioselectivity in pyrazole functionalization .

Advanced: How can conflicting spectroscopic data (NMR, MS) for this compound derivatives be resolved?

Discrepancies often arise from tautomerism or stereochemical variations. Methodological strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria between tautomers (e.g., pyrazole ring proton shifts) .

- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Core techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., oxan-3-yl methylene protons at δ 3.5–4.0 ppm) and carbon backbone .

- IR spectroscopy : Confirms N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .

- LC-MS : Monitors purity and detects intermediates during multi-step syntheses .

Advanced: How do steric and electronic effects of the oxan-3-yl group influence reactivity in cross-coupling reactions?

The oxan-3-yl moiety introduces:

- Steric hindrance : The tetrahydropyran ring restricts access to the pyrazole’s N–H site, reducing undesired nucleophilic attacks .

- Electronic modulation : Oxygen in the oxan ring withdraws electron density, enhancing electrophilic substitution at the pyrazole’s C4 position .

- Example: In Suzuki-Miyaura couplings, Pd catalysts with bulky ligands (e.g., SPhos) mitigate steric clashes .

Basic: What safety protocols are recommended for handling this compound in the lab?

Based on structurally similar pyrazoles (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine):

- PPE : Gloves (nitrile) and goggles to prevent skin/eye irritation (GHS Category 2) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- First aid : Immediate rinsing with water for skin contact; medical consultation for ingestion .

Advanced: How can computational methods predict the biological activity of this compound?

- Molecular docking : Screens against targets (e.g., kinases) using software like AutoDock. For analogs, pyrazole-amine groups form hydrogen bonds with catalytic lysine residues .

- QSAR models : Correlates substituent effects (e.g., oxan ring size) with antimicrobial IC50 values .

- MD simulations : Assesses stability of ligand-target complexes over nanosecond timescales .

Basic: What purification methods are optimal for isolating this compound?

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (10–40%) resolves polar byproducts .

- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) separate enantiomers .

Advanced: How can crystallographic data resolve ambiguities in the tautomeric state of this compound?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) unambiguously assigns tautomers:

- Example : For 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, X-ray data confirmed the 1H-pyrazole tautomer via N–H bond lengths (1.01 Å) .

- Twinned data : Use SQUEEZE in PLATON to model disordered solvent molecules .

Basic: What are the documented biological activities of structurally related pyrazole-amine derivatives?

- Antimicrobial : Pyrazole analogs inhibit E. coli (MIC = 8 µg/mL) via dihydrofolate reductase binding .

- Anticancer : 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine induces apoptosis in HeLa cells (IC50 = 12 µM) .

- Enzyme inhibition : Pyrazole-amines block COX-2 (IC50 = 0.8 µM) through competitive binding .

Advanced: How can reaction optimization address low yields in the alkylation of this compound?

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. DMSO), and base (K2CO3 vs. Cs2CO3) to identify robust conditions .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 30 min, improving yield by 20% .

- In situ FTIR monitoring : Detects intermediate formation to terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。